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Compound of Interest |

N-(4-Amino-2-
Compound Name: phenoxyphenyl)methanesulfonami
de

Cat. No.: B139960

\ J

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(4-Amino-2-
phenoxyphenyl)methanesulfonamide, a key intermediate in the discovery and development
of novel therapeutics. This document details its synthesis, chemical properties, and
applications as a versatile scaffold for synthesizing targeted anticancer agents and selective
enzyme inhibitors. Detailed experimental protocols for its synthesis, conjugation, and biological
evaluation are provided to facilitate its use in drug discovery programs.

Chemical Properties and Data

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, also known as H-Nim, is a derivative of
the selective COX-2 inhibitor Nimesulide. The presence of a primary aromatic amine group
provides a crucial reactive handle for further chemical modifications, making it a valuable
building block in medicinal chemistry.
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Property Value Reference

Molecular Formula C13H14N203S --INVALID-LINK--

Molecular Weight 278.33 g/mol --INVALID-LINK--

CAS Number 51765-60-7 --INVALID-LINK--

Melting Point 167-169 °C ChemicalBook
~1.2 (estimated for amino

LogP o --INVALID-LINK--
derivative)

Slightly soluble in Chloroform

and Methanol. The amino
ChemicalBook, --INVALID-

Solubility group enhances agueous LINK

solubility compared to its nitro

analog (Nimesulide).

Applications in Drug Discovery

Intermediate for Targeted Anticancer Agents: The Case
of CA102N

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is a pivotal intermediate in the
synthesis of the anticancer drug conjugate CA102N.[1][2] In this application, the primary amine
of the molecule is covalently linked to hyaluronic acid (HA). This conjugation strategy leverages
the overexpression of the CD44 receptor on the surface of many cancer cells. HA, a natural
ligand for CD44, guides the drug conjugate to the tumor site, thereby enhancing its therapeutic
efficacy and reducing off-target toxicity.[1][2] CA102N has shown promise in preclinical studies
for colorectal cancer by interfering with the PISK/Akt/mTOR signaling pathway.[2]

Scaffold for Selective COX-2 Inhibitors

As a derivative of Nimesulide, N-(4-Amino-2-phenoxyphenyl)methanesulfonamide retains
the core pharmacophore for cyclooxygenase-2 (COX-2) inhibition. The amino group allows for
the generation of a library of derivatives with potentially improved potency, selectivity, and
pharmacokinetic profiles. For instance, N-acetyl derivatives have shown improved COX-2
inhibition over COX-1.
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Compound Target ICs0 (M)

N-(4-Amino-2-

phenoxyphenyl)methanesulfon =~ COX-2 Varies (derivative dependent)
amide (H-Nim)

N-acetyl derivative COX-2 0.8

N-acetyl derivative COX-1 15

Celecoxib (Reference) COX-2 0.04-6.8

Celecoxib (Reference) COX-1 >82

Versatile Intermediate for Kinase Inhibitor Synthesis

The 4-amino-2-phenoxyphenyl scaffold is a recurring motif in a variety of kinase inhibitors. The
primary amine serves as a convenient point for chemical elaboration to introduce functionalities
that can interact with the hinge region, solvent front, or other key features of the ATP-binding
pocket of kinases. While specific examples directly utilizing N-(4-Amino-2-
phenoxyphenyl)methanesulfonamide for a broad range of kinase inhibitors are not
extensively documented in publicly available literature, its structural similarity to known kinase
inhibitor scaffolds suggests its high potential in this area.[2][3][4][5][6][7][8] Medicinal chemists
can leverage this intermediate to rapidly synthesize libraries of compounds for screening
against various kinase targets implicated in cancer and other diseases.

Experimental Protocols
Synthesis of N-(4-Amino-2-
phenoxyphenyl)methanesulfonamide from Nimesulide

This protocol describes the reduction of the nitro group of N-(4-nitro-2-
phenoxyphenyl)methanesulfonamide (Nimesulide) to the corresponding amine.

Materials:
e N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

 Iron powder (Fe)
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» Glacial acetic acid

o Water

e Toluene

o Ammonium hydroxide (NH4OH)
e Round bottom flask
 Stirrer/hotplate

e Condenser

« Filtration apparatus

e Separatory funnel

Procedure:

e Set up a round bottom flask with a stirrer and a condenser.

e To a stirred mixture of water (7.0 ml), add iron powder (1.2 g, 21.4 mmol) and glacial acetic
acid (0.30 ml, 5.4 mmol).

e Heat the mixture to 90-95 °C.

e Slowly add N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (1.0 g, 3.24 mmol) to the
heated mixture.

» Continue stirring at 90-95 °C for 3-4 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

» Once the reaction is complete, make the reaction mixture alkaline by adding ammonium
hydroxide.

¢ Filter the hot solution to remove the iron salts.

¢ Wash the residue with hot water.
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» Extract the aqueous filtrate with toluene.
o Combine the organic extracts and wash with water.
o Dry the organic layer over anhydrous sodium sulfate.

e Remove the solvent under reduced pressure to yield N-(4-Amino-2-
phenoxyphenyl)methanesulfonamide. The product can be further purified by
recrystallization if necessary.

Conjugation to Hyaluronic Acid via EDC/NHS Coupling
(for CA102N Synthesis)

This protocol outlines the general procedure for conjugating an amine-containing compound,
such as N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, to the carboxylic acid groups
of hyaluronic acid using carbodiimide chemistry.

Materials:

Hyaluronic acid (HA)

e N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-Hydroxysuccinimide (NHS)

e MES buffer (0.1 M, pH 5.5-6.0)

e Phosphate-buffered saline (PBS, pH 7.4)

¢ Dialysis tubing (MWCO appropriate for HA)

e Stir plate and stir bar

pH meter

Procedure:
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» Dissolve hyaluronic acid in MES buffer to a final concentration of 1% (w/v).

e Add EDC and NHS to the HA solution. A common molar ratio is HA carboxyl
groups:EDC:NHS of 1:2:2. Stir for 30 minutes at room temperature to activate the carboxyl
groups.

e Dissolve N-(4-Amino-2-phenoxyphenyl)methanesulfonamide in a minimal amount of a
suitable co-solvent (e.g., DMSO) and add it to the activated HA solution.

» Allow the reaction to proceed overnight at room temperature with continuous stirring.

o Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) for 2-3 days
with several buffer changes to remove unreacted reagents.

e Lyophilize the dialyzed solution to obtain the purified HA-drug conjugate (CA102N).

o Characterize the conjugate using techniques such as *H NMR and UV-Vis spectroscopy to
determine the degree of substitution.

In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the COX-2 inhibitory activity of N-(4-
Amino-2-phenoxyphenyl)methanesulfonamide and its derivatives using a commercially
available colorimetric or fluorometric inhibitor screening kit.

Materials:

e COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Sigma-Aldrich)
e N-(4-Amino-2-phenoxyphenyl)methanesulfonamide (and derivatives)

e DMSO (for dissolving compounds)

» 96-well microplate

» Microplate reader (colorimetric or fluorometric)

o Reference COX-2 inhibitor (e.g., Celecoxib)
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Procedure:

o Reagent Preparation: Prepare all reagents as per the instructions provided with the inhibitor
screening kit. This typically includes assay buffer, heme, COX-2 enzyme, arachidonic acid
(substrate), and a detection reagent.

o Compound Preparation: Prepare a stock solution of the test compound (and reference
inhibitor) in DMSO. Serially dilute the stock solution with assay buffer to obtain a range of
desired test concentrations.

o Assay Protocol: a. To the wells of a 96-well plate, add the assay buffer. b. Add the test
compound solutions at various concentrations to the sample wells. c. Add a known selective
COX-2 inhibitor as a positive control. d. Add the vehicle (DMSO and buffer) as a negative
control. e. Add the human recombinant COX-2 enzyme to all wells except the background
control. f. Incubate the plate according to the kit's instructions (e.g., 10-15 minutes at 37°C)
to allow the inhibitor to bind to the enzyme. g. Initiate the enzymatic reaction by adding the
substrate, arachidonic acid. h. Incubate for the specified time (e.g., 2 minutes at 37°C). i.
Stop the reaction by adding a stop solution (e.g., stannous chloride). j. Add the detection
reagent and measure the absorbance or fluorescence using a microplate reader at the
specified wavelength.

o Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the
test compound. Plot the percentage of inhibition against the logarithm of the compound
concentration and determine the ICso value using non-linear regression analysis.

Mandatory Visualizations

CA102N
(Anticancer Drug Conjugate)

N-(4-nitro-2-phenoxyphenyl) Reduction of Nitro Group »| N- -(4-Amino-2-| phenoxyphenyl)
methanesulfonamide (Nimesulide) (e.g., Fe/CHsCOOH) methanesulfonamide
leraw of Kinase/COX-2
Inhlbltors
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Click to download full resolution via product page

Caption: Synthetic workflow for N-(4-Amino-2-phenoxyphenyl)methanesulfonamide and its
derivatives.
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Caption: Simplified COX-2 signaling pathway and the inhibitory action of N-(4-Amino-2-
phenoxyphenyl)methanesulfonamide.
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Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by the drug conjugate
CA102N.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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